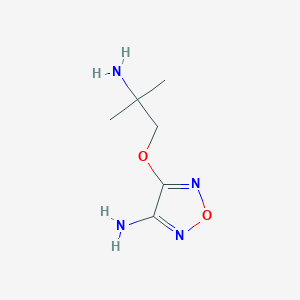![molecular formula C7H10N2O B3014833 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole CAS No. 1892520-49-8](/img/structure/B3014833.png)
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both a pyrrolidine and an oxazole ring in its structure.
Applications De Recherche Scientifique
- Researchers have synthesized a small library of (pyrrolidin-2-yl)triazoles via copper-catalyzed cycloaddition. These compounds were screened for their activity towards α-fucosidase , an enzyme involved in glycan processing. Among them, one derivative emerged as a potent and selective inhibitor of α-fucosidase, with a Ki value of 4 nM .
- An (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst was prepared in the form of a monolithic column. This was achieved through radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene. The resulting monolith can be used for efficient flow-based organic reactions .
- The compound (S)-5-pyrrolidin-2-yl-1H-tetrazole has been studied in synthetic chemistry. It is a versatile building block for the construction of complex molecules due to its unique reactivity. Researchers have explored its use in various transformations and synthetic pathways .
Enzyme Inhibition: α-Fucosidase Inhibitors
Organocatalysis: Monolithic 5-(pyrrolidin-2-yl)tetrazole Flow Microreactor
Synthetic Chemistry: (S)-5-Pyrrolidin-2-yl-1H-tetrazole
Propriétés
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNBAFGPZDBPKD-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)
![N-(4-methoxybenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014759.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)


![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)


![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)